3,3-Dimethyl-2'-fluorobutyrophenone

Description

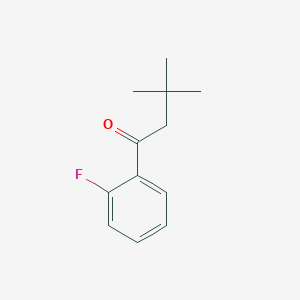

3,3-Dimethyl-2'-fluorobutyrophenone is a fluorinated aromatic ketone characterized by a butyrophenone backbone with a fluorine atom at the 2'-position of the phenyl ring and two methyl groups at the 3-position of the ketone chain. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity and electron-withdrawing effects due to the fluorine substituent. The compound is primarily utilized in industrial and scientific research, particularly as a precursor in pharmaceutical synthesis or as a building block for complex organic molecules .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAGLACKEKPELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642400 | |

| Record name | 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-70-0 | |

| Record name | 1-(2-Fluorophenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2’-fluorobutyrophenone typically involves the reaction of 2-fluorobenzoyl chloride with 3,3-dimethylbutan-2-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3,3-Dimethyl-2’-fluorobutyrophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2’-fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-2’-fluorobutyrophenone has been studied for its potential role in drug development, particularly in the treatment of Alzheimer’s disease and cancer. It exhibits potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in the pathogenesis of Alzheimer’s disease. Additionally, its unique chemical properties make it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3,3-Dimethyl-2'-fluorobutyrophenone and its analogs significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed analysis:

Structural and Substituent Variations

- 4'-Bromo-3,3-Dimethyl-2'-fluorobutyrophenone (): Substitution of the 4'-position hydrogen with bromine increases molecular weight (MW) and introduces a heavier halogen. Bromine’s polarizability enhances intermolecular van der Waals forces, leading to a higher boiling point (307.6°C) and density (1.316 g/cm³) compared to the fluorine-only analog .

- 3,3-Dimethyl-2'-trifluoromethylbutyrophenone (): Replacement of the 2'-fluorine with a trifluoromethyl (-CF₃) group introduces greater steric bulk and electronegativity. This enhances lipophilicity and metabolic stability, making it more suitable for medicinal applications .

Physicochemical Properties

Note: Inferred values are based on substituent effects (e.g., heavier halogens increase density).

Reactivity and Stability

- Electrophilic Reactivity: The 2'-fluorine in the parent compound may deactivate the phenyl ring toward electrophilic substitution compared to non-fluorinated analogs. However, the trifluoromethyl derivative () could exhibit enhanced stability under acidic conditions due to the strong electron-withdrawing -CF₃ group .

Research Implications

The choice of substituents in this compound analogs dictates their suitability for specific applications. For instance:

- Bromo-substituted analogs () are valuable in cross-coupling reactions for aryl-aryl bond formation.

- Trifluoromethyl derivatives () are critical in designing protease inhibitors or CNS-active drugs due to enhanced blood-brain barrier penetration.

- Multi-fluorinated analogs () may serve as intermediates in agrochemicals or liquid crystals, leveraging fluorine’s thermal stability .

Biological Activity

3,3-Dimethyl-2'-fluorobutyrophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a fluorine atom at the 2' position of the butyrophenone structure, which influences its reactivity and biological activity. The synthesis typically involves the reaction of 2-fluorobenzoyl chloride with 3,3-dimethylbutan-2-one in the presence of a base like pyridine or triethylamine under anhydrous conditions.

Synthesis Route

| Step | Description |

|---|---|

| 1 | Reaction of 2-fluorobenzoyl chloride with 3,3-dimethylbutan-2-one. |

| 2 | Use of a base (e.g., pyridine) to facilitate the reaction. |

| 3 | Conducting the reaction under anhydrous conditions to prevent hydrolysis. |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes.

The compound's mechanism primarily involves the inhibition of AChE and BuChE, leading to increased levels of acetylcholine in synaptic clefts. This effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic signaling is impaired.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated butyrophenones:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorine substitution enhances stability | Strong AChE and BuChE inhibition |

| 3,3-Dimethyl-2'-chlorobutyrophenone | Chlorine substitution | Moderate AChE inhibition |

| 3,3-Dimethyl-2'-bromobutyrophenone | Bromine substitution | Weaker AChE inhibition compared to fluorine variant |

The presence of fluorine in this compound contributes to its unique electronic properties and enhances its inhibitory potency against cholinesterases compared to its chloro and bromo analogs .

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits IC50 values in the low micromolar range against AChE and BuChE. These findings suggest its potential as a therapeutic agent for Alzheimer’s disease .

- Cytotoxicity Assays : Preliminary cytotoxicity assays against various cancer cell lines indicate that this compound may also possess anticancer properties. The specific mechanisms remain under investigation but are believed to involve apoptosis induction through cholinergic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.